

Commercial suppliers of high-purity (S)-Ethyl piperidine-3-carboxylate

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Compound of Interest

Compound Name: (S)-Ethyl piperidine-3-carboxylate

Cat. No.: B1584052

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<Technical Guide: Procurement and Quality Verification of High-Purity **(S)-Ethyl piperidine-3-carboxylate** for Pharmaceutical Research>

Introduction

(S)-Ethyl piperidine-3-carboxylate, also known as (S)-Ethyl nipecotate, is a pivotal chiral building block in modern pharmaceutical development.[1] Its piperidine core is a prevalent scaffold in a multitude of clinically significant molecules.[1][2] The specific (S)-enantiomer is a crucial intermediate for synthesizing a range of therapeutic agents, including inhibitors for Dipeptidyl peptidase-4 (DPP-4), Janus kinase 2 (JAK2), and serotonin/noradrenaline reuptake, highlighting its importance in treating metabolic diseases, inflammation, and neurological disorders. Given its role in stereospecific synthesis, the procurement of this reagent at verifiably high chemical and enantiomeric purity is a critical, non-negotiable starting point for any research or drug development campaign.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on sourcing, selecting, and verifying the quality of commercial **(S)-Ethyl piperidine-3-carboxylate**. It moves beyond a simple list of suppliers to offer a practical, field-proven methodology for ensuring the integrity of this crucial starting material.

Defining "High-Purity": Critical Quality Attributes and Analytical Verification

The term "high-purity" is not absolute and must be defined by a set of quantifiable analytical parameters. For a chiral intermediate like **(S)-Ethyl piperidine-3-carboxylate**, purity assessment is twofold: chemical purity (the percentage of the desired molecule) and chiral or enantiomeric purity (the percentage of the desired (S)-enantiomer relative to the undesired (R)-enantiomer).

A comprehensive Certificate of Analysis (CoA) is the first indicator of a supplier's quality commitment. A robust CoA should detail the results from several analytical methods:

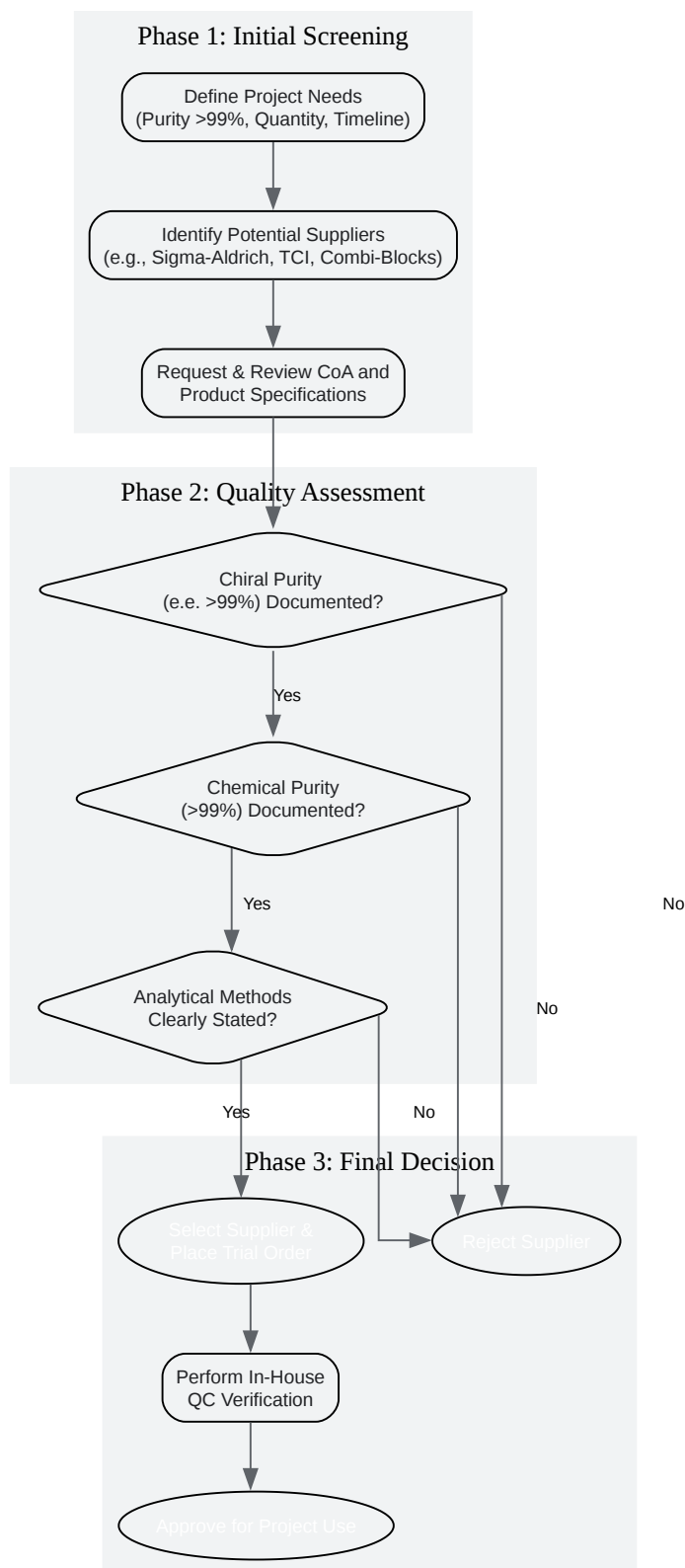
- **Chemical Purity by HPLC/GC:** High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) determines the percentage of the main compound relative to any impurities. For drug development applications, a purity of $\geq 97\%$ is a common starting point, with many suppliers offering grades of $\geq 99\%$.^{[3][4]}
- **Chiral Purity by Chiral HPLC:** This is the most critical parameter. It measures the enantiomeric excess (e.e.), which should ideally be $>99\%$. Chiral HPLC uses a chiral stationary phase (CSP) to resolve the (S) and (R) enantiomers into distinct peaks. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® IA), are frequently effective for separating piperidine derivatives.^{[5][6][7]}
- **Identity Confirmation by NMR and MS:** Nuclear Magnetic Resonance (^1H NMR, ^{13}C NMR) confirms the molecular structure, ensuring the correct compound has been supplied. Mass Spectrometry (MS) confirms the molecular weight (157.21 g/mol).^[8]
- **Residual Solvents by GC-Headspace:** This analysis identifies and quantifies any solvents remaining from the synthesis and purification process, which could interfere with subsequent reactions.

Supplier Selection Framework: A Risk-Based Approach

Choosing a supplier involves more than comparing prices. It requires a risk-based assessment of reliability, documentation, and product quality. The following decision framework can guide this process.

Mandatory Visualization: Supplier Selection Workflow

Below is a logical workflow for qualifying a potential supplier for **(S)-Ethyl piperidine-3-carboxylate**.



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Caption: Supplier qualification workflow for **(S)-Ethyl piperidine-3-carboxylate**.

Comparative Data of Representative Commercial Suppliers

The following table summarizes offerings from several well-known chemical suppliers. This data is for illustrative purposes and should be verified directly with the supplier for the specific lot number.

Supplier	Example Product Number	Stated Purity (Assay)	Key Analytical Data Provided
Sigma-Aldrich (Merck)	696439	97%	CoA available, lists assay by GC.
LEAPChem	Varies	Up to 99.5%	States availability of Pharmaceutical Grade.[3]
JHECHEM CO LTD	Varies	Up to 99.5%	Lists Pharmacy Grade material.[4]
Pipzine Chemicals	Varies	≥99.0%	Provides typical physical properties.[9]
Ambeed	Varies	High-quality	States availability of NMR, HPLC, LC-MS data.[10]

Note: Purity levels and available documentation can vary by batch and product grade. Always request a lot-specific CoA before purchase.

Protocol: Incoming Quality Control (QC) Verification

Trust, but verify. It is best practice to perform an in-house QC check on a newly acquired batch of starting material before committing it to a multi-step synthesis. This section provides a generalized protocol for verifying the chiral purity of **(S)-Ethyl piperidine-3-carboxylate**.

Experimental Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Objective: To separate and quantify the (S) and (R) enantiomers of Ethyl piperidine-3-carboxylate to verify the enantiomeric excess stated on the supplier's CoA.

Instrumentation & Materials:

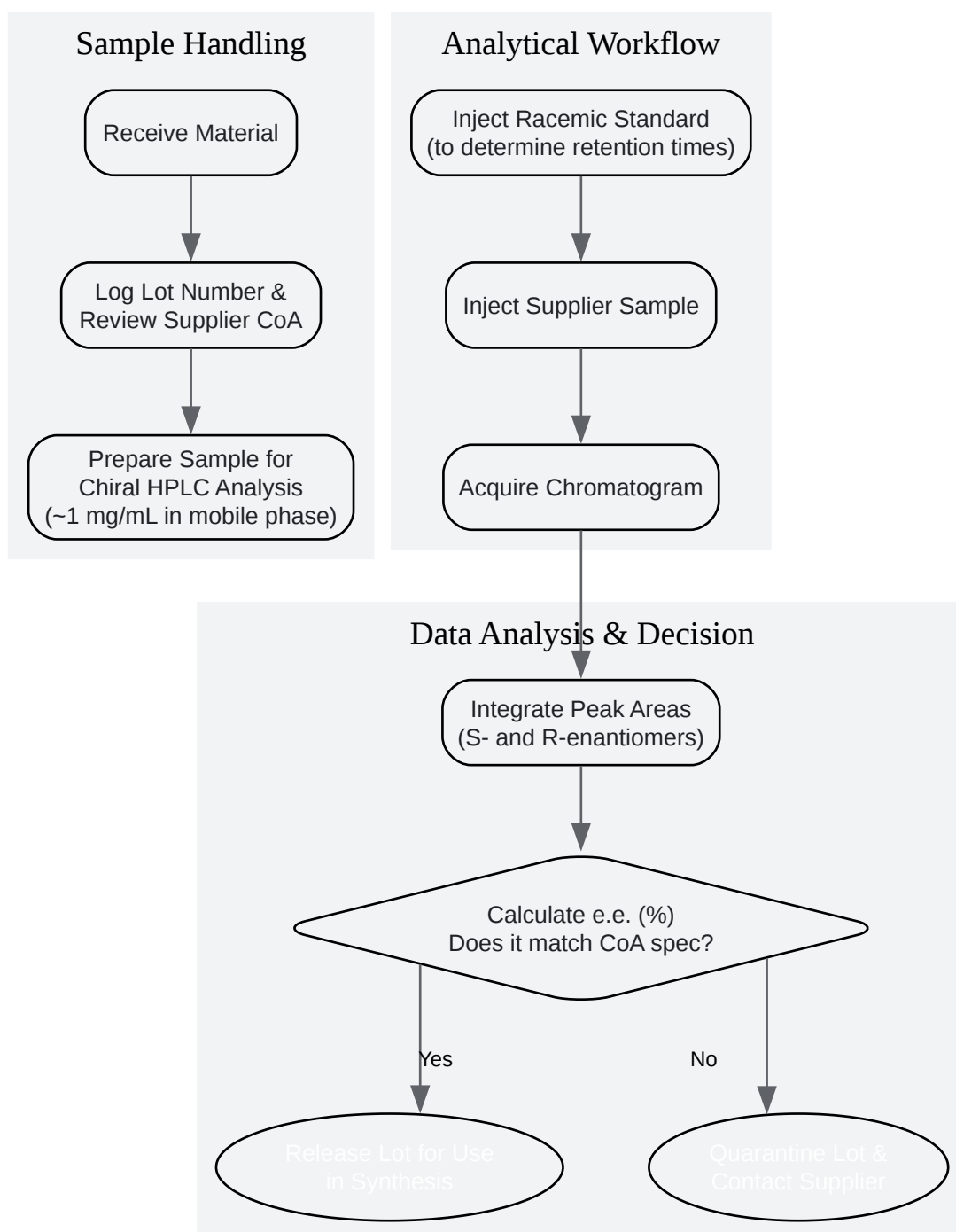
- HPLC system with UV detector
- Chiral stationary phase (CSP) column (e.g., Chiralpak® IA, 5 μ m, 4.6 x 250 mm or similar polysaccharide-based column)[5][6]
- HPLC-grade n-Hexane
- HPLC-grade Ethanol (or Isopropanol)
- Sample of **(S)-Ethyl piperidine-3-carboxylate** (from supplier)
- Reference standard of racemic Ethyl piperidine-3-carboxylate (if available, for peak identification)

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Ethanol. A common starting ratio is 90:10 (v/v).[5] The optimal ratio may require scouting to achieve baseline separation (Resolution > 1.5). Degas the mobile phase thoroughly.
- Standard/Sample Preparation:
 - Racemic Standard: Accurately weigh and dissolve a small amount of racemic Ethyl piperidine-3-carboxylate in the mobile phase to a concentration of ~1 mg/mL. This is used to confirm the retention times of both the (R) and (S) enantiomers.
 - Sample Solution: Prepare the purchased (S)-enantiomer sample in the same manner to a concentration of ~1 mg/mL.
- Chromatographic Conditions:

- Column: Chiralpak® IA (or equivalent)
- Mobile Phase: n-Hexane:Ethanol (90:10 v/v, adjust as needed)
- Flow Rate: 1.0 mL/min[5]
- Column Temperature: 30 °C[5]
- Injection Volume: 10 µL
- Detection: UV at 225 nm[5]
- Analysis:
 - Inject the racemic standard first. Two well-resolved peaks should be observed.
 - Inject the sample solution. A major peak corresponding to the (S)-enantiomer should be observed, along with a potential minor peak for the (R)-enantiomer.
 - Confirm peak identity by comparing retention times with the racemic standard.
- Calculation of Enantiomeric Excess (e.e.):
 - Integrate the peak areas for both the (S) and (R) enantiomers in the sample chromatogram.
 - Calculate the e.e. using the formula:
$$\text{e.e. (\%)} = \frac{[\text{Area(S)} - \text{Area(R)}]}{[\text{Area(S)} + \text{Area(R)}]} \times 100$$

Mandatory Visualization: QC Verification Workflow



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